REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14]O)=[CH:10][CH:9]=2)=[N:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:35]N1C(=O)CCC1=O>C(Cl)Cl>[Br:35][CH2:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:7][N:6]=2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
305 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)C1=CC=C(C=C1)CO
|
Name
|
|
Quantity
|
474 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
322 mg
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution was concentrated
|
Type
|
ADDITION
|
Details
|
added to excess pentane at the top of a silica gel column (20 g in pentane)
|
Type
|
WASH
|
Details
|
rinsing on with minimal extra CH2Cl2
|
Type
|
WASH
|
Details
|
Elution with pentane firstly gave foreruns
|
Type
|
WASH
|
Details
|
further elution with 20-50% Et2O/pentane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC=C(C=C1)C1=NC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 348 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |